molecular formula C19H17N3OS B2540047 2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 392252-95-8

2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2540047
CAS No.: 392252-95-8
M. Wt: 335.43
InChI Key: VJUZBQKOBICAAA-UHFFFAOYSA-N
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Description

2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenyl group, and a benzamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Scientific Research Applications

2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and hydrazine derivatives, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the amidation reaction between the thieno[3,4-c]pyrazole intermediate and 2-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
  • 2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propionamide

Uniqueness

Compared to similar compounds, 2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is unique due to its specific benzamide moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-7-5-6-10-15(13)19(23)20-18-16-11-24-12-17(16)21-22(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUZBQKOBICAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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